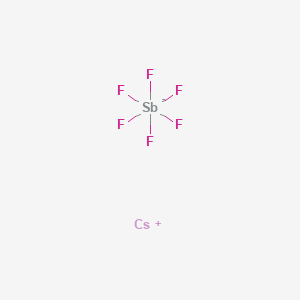

Caesium hexafluoroantimonate

Description

Overview of Hexafluoroantimonate Chemistry in Contemporary Research

The hexafluoroantimonate (SbF₆⁻) anion is a cornerstone of modern inorganic and materials chemistry, primarily due to its exceptional stability and non-coordinating nature. This anion is derived from fluoroantimonic acid (HSbF₆), a superacid, which is a medium with a higher acidity than 100% sulfuric acid. rushim.ruescholarship.org The study of superacids has been crucial in the development of stable carbocations and other highly reactive species. rushim.ru

In contemporary research, hexafluoroantimonate salts are widely employed as photoinitiators in polymerization processes, such as the cationic polymerization of epoxides. rsc.orgresearchgate.net Triarylsulfonium hexafluoroantimonate salts, for instance, release strong Brønsted acids upon UV irradiation, initiating polymerization. rsc.orgresearchgate.net The efficiency of these initiators is linked to the counter-anion, with SbF₆⁻ being one of the most effective due to its low nucleophilicity. rsc.org

Furthermore, the weakly coordinating nature of the hexafluoroantimonate anion is exploited in the synthesis of novel compounds. It can stabilize highly reactive cationic species that would otherwise be unattainable. For example, it has been used in the synthesis and characterization of salts containing complex cations like [Ir(CO)₆]³⁺ and [Fe(CO)₆]²⁺. acs.org Recent studies have also explored hexafluoroantimonate-intercalated materials for applications in electrochemistry, demonstrating their potential in advanced energy systems. osti.gov

The Role of Caesium in Advanced Inorganic Chemistry and Materials Science

The caesium cation (Cs⁺) possesses a unique set of properties that make it highly valuable in advanced inorganic chemistry and materials science. As the largest stable alkali metal cation, it has the lowest charge density, which minimizes its polarizing effect on accompanying anions. cdc.gov This property is particularly crucial when studying weakly coordinating anions, as the caesium cation is less likely to distort the anion's structure or form strong covalent interactions. acs.org For this reason, caesium is often the cation of choice for crystallizing and structurally characterizing salts of superacid anions. acs.org

The low ionization potential of caesium also makes it a key component in various applications. cdc.gov Historically, it was used as a getter in vacuum tubes and in the development of photoelectric cells. sigmaaldrich.comwikipedia.org Its most famous application is in atomic clocks, where the precise frequency of a hyperfine transition of the caesium-133 isotope is used to define the second. sigmaaldrich.comrsc.org

In modern materials science, caesium has found significant use in the development of perovskite solar cells. umich.edu The incorporation of caesium cations into the perovskite crystal structure has been shown to improve the thermal stability and performance of these solar energy materials. umich.edu Furthermore, caesium compounds, such as caesium carbonate, are employed as effective bases and catalyst promoters in a variety of organic synthesis reactions, including palladium-catalyzed coupling reactions. scispace.com

Evolution of Research Interest in Caesium Hexafluoroantimonate

Research interest in this compound has evolved from fundamental studies of its properties as a simple salt of a superacid to its application in more complex chemical systems. The initial interest in such compounds was driven by the exploration of superacid chemistry and the desire to isolate and study highly reactive species stabilized by non-nucleophilic anions like SbF₆⁻. rushim.ruescholarship.org The use of caesium as a counter-ion was a logical choice due to its large size and low polarizing power, which facilitates the crystallization and structural analysis of these novel salts. acs.org

The compound's role as a standard in electrochemical studies and as a reagent in analytical chemistry indicates a period of established use in fundamental laboratory research. lookchem.com More recently, the principles learned from these foundational studies are being applied in advanced materials and catalysis. For instance, in metathetical reactions involving other hexafluoroantimonate salts, this compound is often a stable product, demonstrating its thermodynamic favorability. lookchem.com While early research focused on the synthesis and basic characterization of hexafluoroantimonate salts, contemporary studies are more application-driven, exploring their use in areas like polymerization and the development of novel inorganic materials. rsc.orgresearchgate.net The trajectory of research reflects a broader trend in chemistry, moving from the discovery and characterization of fundamental compounds to the exploitation of their unique properties in sophisticated applications.

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | CsSbF₆ | lookchem.com |

| CAS Number | 16949-12-5 | lookchem.com |

| Molecular Weight | 368.66 g/mol | lookchem.com |

| Appearance | Data not widely available | lookchem.com |

| Melting Point | Data not widely available | lookchem.com |

| Boiling Point | Data not widely available | lookchem.com |

| Solubility | Data not widely available | lookchem.com |

Note: Specific physical properties such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly accessible databases.

Table 2: Properties of Constituent Elements

| Element | Caesium (Cs) | Antimony (Sb) | Fluorine (F) |

| Atomic Number | 55 | 51 | 9 |

| Standard Atomic Weight | 132.90545196 | 121.760 | 18.998403163 |

| Electron Configuration | [Xe] 6s¹ | [Kr] 4d¹⁰ 5s² 5p³ | [He] 2s² 2p⁵ |

| Electronegativity (Pauling Scale) | 0.79 | 2.05 | 3.98 |

| Ionic Radius (for common ion) | 167 pm (Cs⁺) | 60 pm (Sb⁵⁺) | 133 pm (F⁻) |

Sources: cdc.govsigmaaldrich.comwikipedia.orgrsc.orgwikipedia.org

Properties

IUPAC Name |

cesium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJUXHXIKZIMM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633384 | |

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.656 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16949-12-5 | |

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Caesium Hexafluoroantimonate

Direct Synthesis Approaches

Direct synthesis methods for caesium hexafluoroantimonate involve the direct combination of a caesium source with an antimony(V) precursor. These methods are often preferred for their straightforward nature and efficiency.

Pathways Involving Antimony(V) Fluoride (B91410) Precursors

The most prevalent direct synthesis route is the reaction between caesium fluoride (CsF) and antimony(V) fluoride (SbF₅). This reaction is typically conducted in a non-aqueous, inert solvent like anhydrous hydrogen fluoride (aHF) or sulfur dioxide (SO₂) to facilitate the reaction between the solid caesium salt and the highly reactive antimony pentoxide. The reaction proceeds as follows:

CsF + SbF₅ → CsSbF₆

This is essentially a Lux-Flood acid-base reaction, where CsF acts as the fluoride ion donor (base) and SbF₅ is the fluoride ion acceptor (acid). The strong Lewis acidity of SbF₅ drives the formation of the stable hexafluoroantimonate anion (SbF₆⁻). An alternative direct method involves the reaction of caesium chloride (CsCl) with antimony(V) fluoride, which is driven by the formation of the stable product and volatile chlorine gas.

Controlled Reaction Conditions for Optimized Yield and Purity

To achieve high yield and purity, stringent control over the reaction conditions is imperative. The hygroscopic nature of both the reactants, particularly SbF₅, and the final product necessitates that all procedures be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line or a glovebox to prevent hydrolysis.

Stoichiometry is a critical factor; an equimolar ratio of reactants is ideal, though a slight excess of the more volatile SbF₅ may be used to ensure complete reaction, with the excess being removed later via vacuum sublimation. The choice of solvent is also crucial. Anhydrous hydrogen fluoride is an effective solvent as it can dissolve both reactants and the product, allowing for a homogeneous reaction and facilitating the crystallization of pure CsSbF₆.

Table 1: Key Parameters for Optimized Direct Synthesis of CsSbF₆

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Dry N₂ or Ar) | Prevents hydrolysis of reactants and product. |

| Reactant Purity | High Purity | Minimizes the formation of side products. |

| Stoichiometry | Equimolar or slight excess of SbF₅ | Ensures complete conversion of the caesium salt. |

| Solvent | Anhydrous HF or SO₂ | Facilitates reaction and purification. |

| Temperature | Varies with solvent | Controls reaction rate and product solubility. |

| Purification | Vacuum sublimation of excess SbF₅ | Removes volatile impurities. |

Solution-Phase Synthetic Routes

Solution-phase synthesis provides an alternative that can offer better control over the physical properties of the product, such as crystal size. These methods typically involve metathesis or double displacement reactions.

A common solution-phase approach involves reacting a soluble caesium salt, like caesium nitrate (B79036) (CsNO₃), with a hexafluoroantimonate salt of another cation, such as silver hexafluoroantimonate (AgSbF₆), in a suitable solvent. The reaction is driven by the precipitation of the less soluble this compound.

CsNO₃(sol) + AgSbF₆(sol) → CsSbF₆(s) + AgNO₃(sol)

The selection of the solvent is key to ensuring the desired product precipitates while the byproduct remains in solution. Acetonitrile (B52724) is often used for this purpose. The purity of the isolated CsSbF₆ is dependent on the completeness of the precipitation and thorough washing to remove residual soluble impurities.

Preparation of Related Metal Hexafluoroantimonate Adducts and Analogues

Understanding the synthesis of related metal hexafluoroantimonates provides valuable context for the preparation of the caesium salt.

Insights from Divalent Metal Hexafluoroantimonate Synthesis

The synthesis of hexafluoroantimonates of divalent metals, such as barium (Ba(SbF₆)₂) and strontium (Sr(SbF₆)₂), follows similar principles. These are typically prepared by reacting the corresponding metal fluoride with two equivalents of antimony(V) fluoride in anhydrous hydrogen fluoride.

BaF₂ + 2SbF₅ → Ba(SbF₆)₂

The study of these syntheses offers insights into the general reactivity of the SbF₆⁻ anion and the conditions necessary to form stable crystalline structures with various metal cations. The coordination and crystal packing are influenced by the cation's size and charge, which in turn dictates the optimal synthetic conditions.

Comparative Analysis of Synthesis Strategies for Other Hexafluoroantimonate Salts

A comparative look at the synthesis of other alkali metal hexafluoroantimonates reveals trends in reactivity and product stability. Lithium hexafluoroantimonate (LiSbF₆) and sodium hexafluoroantimonate (NaSbF₆), for example, are also synthesized by the direct reaction of the alkali metal fluoride with SbF₅.

However, the properties of these salts, including solubility and hygroscopicity, differ significantly, which impacts the choice of solvents and purification methods. Generally, the thermal stability of the alkali metal hexafluoroantimonate salts increases with the increasing size of the cation (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺).

Table 2: Comparison of Synthetic Approaches for Alkali Metal Hexafluoroantimonates

| Compound | Common Synthetic Route | Key Considerations |

| LiSbF₆ | LiF + SbF₅ in aHF | Product is highly hygroscopic. |

| NaSbF₆ | NaF + SbF₅ in aHF | Moderate solubility in aHF. |

| KSbF₆ | KF + SbF₅ in aHF | Lower solubility in aHF facilitates isolation. |

| RbSbF₆ | RbF + SbF₅ in aHF | Similar to KSbF₆, with increasing thermal stability. |

| CsSbF₆ | CsF + SbF₅ in aHF | High thermal stability and well-defined crystals. |

This comparative analysis underscores the versatility of the hexafluoroantimonate anion in forming stable salts with a broad range of cations and highlights the necessity of tailoring synthetic conditions to the specific properties of the desired compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Caesium Hexafluoroantimonate

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System and Space Group

At ambient conditions, caesium hexafluoroantimonate crystallizes in the trigonal crystal system. lookchem.com Specifically, it belongs to the rhombohedral space group R-3 (No. 148). globalauthorid.com This structure is isostructural with other compounds like KOsF₆, RbAsF₆, and CsAsF₆. globalauthorid.com The structure consists of caesium and antimony atoms forming a slightly distorted Caesium Chloride (CsCl) type arrangement. globalauthorid.com

Lattice Parameter Determination and Unit Cell Dimensions

The lattice parameters for the rhombohedral unit cell of CsSbF₆ have been determined through X-ray diffraction studies. These parameters define the size and shape of the repeating unit that constructs the entire crystal lattice. researchgate.net

Crystallographic Data for this compound (CsSbF₆)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | lookchem.com |

| Space Group | R-3 | globalauthorid.com |

| Lattice Parameter (a) | 7.904 Å | acs.org |

| Lattice Parameter (c) | 8.261 Å | acs.org |

| Formula Units (Z) | 3 | globalauthorid.com |

Detailed Analysis of Cation-Anion Interactions and Coordination Geometry

The crystal structure of CsSbF₆ is characterized by ionic interactions between the caesium cations and the hexafluoroantimonate anions. The large caesium cation is coordinated by twelve fluorine atoms from the surrounding SbF₆⁻ anions, forming a distorted cuboctahedral coordination geometry. globalauthorid.comacs.org This high coordination number is typical for large cations like Cs⁺. tulane.edu

Temperature-Dependent Crystallographic Investigations

Studies on the high-pressure and high-temperature phase relations of CsSbF₆ have been conducted. acs.org Like the isostructural rubidium and caesium hexafluoroarsenates, this compound is known to undergo temperature-dependent phase transitions. globalauthorid.comrsc.orgnih.govscirp.orgrsc.org Upon heating, it can transform into a disordered structure with a sodium chloride (NaCl) type arrangement, where the [SbF₆]⁻ anions are disordered. globalauthorid.com The study of such phase transitions is critical for understanding the material's thermal stability and behavior under different environmental conditions. rsc.org

Hirshfeld Surface Analysis for Solid-State Intermolecular Interactions

While a specific Hirshfeld surface analysis for this compound is not prominently available in the literature, this computational tool is invaluable for analyzing intermolecular interactions in crystalline solids. mdpi.comnih.govscienceopen.comksu.edu.sa Hirshfeld surface analysis partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of intermolecular contacts. ksu.edu.saaston.ac.uk

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insight into the molecular vibrations of a compound. core.ac.ukacs.orgacs.org For CsSbF₆, these methods are used to characterize the vibrational modes of the [SbF₆]⁻ anion.

The hexafluoroantimonate anion, [SbF₆]⁻, possesses octahedral (Oₕ) symmetry. For an isolated ion with this symmetry, group theory predicts six fundamental vibrational modes. These modes are often labeled as ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. The selection rules dictate which of these modes are active in Raman and IR spectroscopy:

Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E₉, symmetric stretch), and ν₅ (F₂g, symmetric bend).

IR Active: ν₃ (F₁ᵤ, asymmetric stretch) and ν₄ (F₁ᵤ, asymmetric bend).

Inactive (Silent): ν₆ (F₂ᵤ, asymmetric bend).

In the solid state, the crystal lattice environment can cause these rules to be relaxed, sometimes making inactive modes weakly observable or causing splitting of degenerate modes. Polarized Raman spectra of single CsSbF₆ crystals have been studied to understand the relative intensities of the Raman bands. acs.org The spectra confirm the expected vibrational modes for the [SbF₆]⁻ group within the rhombohedral crystal structure. acs.org Studies under high pressure have also been performed to observe the effect on the Raman spectra. acs.org

Table of Compounds

Infrared Spectroscopy for Functional Group and Lattice Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystal lattices. For CsSbF₆, the IR spectrum is dominated by the internal modes of the hexafluoroantimonate (SbF₆⁻) anion. The SbF₆⁻ anion, in its ideal state, possesses octahedral (Oₕ) symmetry. According to group theory, an octahedral species has six fundamental vibrational modes (ν₁ to ν₆). Of these, only two are expected to be infrared active: the ν₃ (F₁ᵤ) asymmetric stretching mode and the ν₄ (F₁ᵤ) asymmetric bending mode. acs.org

Studies on various hexafluoroantimonate salts have consistently identified these characteristic absorptions. The high-frequency ν₃ band corresponds to the out-of-phase stretching of the Sb-F bonds, while the lower-frequency ν₄ band arises from a scissoring or bending motion of the F-Sb-F bonds. acs.org In the solid state, additional bands may appear at low frequencies (typically below 200 cm⁻¹). These are known as lattice modes and correspond to the translational and rotational motions of the Cs⁺ and SbF₆⁻ ions within the crystal lattice. The study of these modes provides insight into the nature and strength of the ionic bonding in the crystal. The vibrational spectra of CsSbF₆ have been reported, confirming its structural characteristics. dntb.gov.uaresearchgate.net

Table 1: Representative Infrared Active Modes for the Hexafluoroantimonate Anion This table presents typical frequency ranges for the IR-active modes of the SbF₆⁻ anion based on data from various hexafluoroantimonate compounds. The exact positions for CsSbF₆ are determined by its specific crystalline environment.

| Vibrational Mode | Symmetry (Oₕ) | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₃ | F₁ᵤ | Asymmetric Sb-F Stretch | ~650 - 670 |

| ν₄ | F₁ᵤ | Asymmetric F-Sb-F Bend | ~270 - 290 |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy serves as a complementary technique to IR spectroscopy. acs.org Based on the rule of mutual exclusion for centrosymmetric species like the ideal SbF₆⁻ ion, vibrations that are Raman active are IR inactive, and vice versa. For an Oₕ symmetry species, three vibrational modes are Raman active: ν₁ (A₁g), ν₂ (E₉), and ν₅ (F₂₉). acs.org

The ν₁ mode is a totally symmetric "breathing" vibration where all Sb-F bonds stretch in phase. It typically produces a very strong and sharp peak in the Raman spectrum.

The ν₂ mode is a doubly degenerate stretching vibration.

The ν₅ mode is a triply degenerate bending vibration.

The Raman spectrum provides a distinct "fingerprint" for the SbF₆⁻ anion. The number, position, and polarization of the Raman bands can confirm the octahedral geometry of the anion. In the solid state, the crystal field of CsSbF₆ can cause a splitting of these degenerate modes. Single-crystal Raman studies have been performed on CsSbF₆ to analyze these effects and assign the vibrational modes accurately. journals.co.za The presence of lattice modes can also be observed in the low-frequency region of the Raman spectrum.

Table 2: Raman Active Modes for the Hexafluoroantimonate Anion This table presents typical frequency ranges for the Raman-active modes of the SbF₆⁻ anion based on data from various hexafluoroantimonate compounds.

| Vibrational Mode | Symmetry (Oₕ) | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| ν₁ | A₁g | Symmetric Sb-F Stretch | ~660 - 680 |

| ν₂ | E₉ | Asymmetric Sb-F Stretch | ~570 - 580 |

| ν₅ | F₂₉ | Asymmetric F-Sb-F Bend | ~275 - 295 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Characterization of Solution-State Behavior

The characterization of this compound in solution by NMR spectroscopy is challenging. Reports in the literature indicate that the compound has low solubility in common NMR solvents, such as sulfur dioxide. cdnsciencepub.com This inherently limits the ability to obtain high-quality spectra of the simple solvated Cs⁺ and SbF₆⁻ ions.

Furthermore, studies involving mixtures of caesium fluoride (B91410) (CsF) and antimony pentafluoride (SbF₅) in solvents like sulfur dioxide or sulfuryl chlorofluoride have shown that the simple SbF₆⁻ anion is often not the dominant species. In the presence of excess SbF₅, a reaction occurs to form more complex polyanionic species, most notably the Sb₂F₁₁⁻ anion. cdnsciencepub.comcdnsciencepub.com The ¹⁹F NMR spectrum of the Sb₂F₁₁⁻ anion is distinct and has been well-characterized, serving as evidence for the reactivity of the fluoride ion with antimony pentafluoride in solution. cdnsciencepub.com Therefore, the "solution-state behavior" is often characterized by the formation of these complex anions rather than the simple dissolution of CsSbF₆.

Solid-State NMR for Structural Confirmation and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for characterizing the local environment of nuclei in crystalline materials. For this compound, both the ¹³³Cs and ¹⁹F nuclei are amenable to ssNMR studies.

¹³³Cs Solid-State NMR: Caesium-133 is a spin I = 7/2 nucleus, which makes it quadrupolar. Its NMR spectrum is highly sensitive to the local electronic environment and symmetry around the caesium ion. cdnsciencepub.comresearchgate.netacs.org In a crystal structure like that of CsSbF₆, the ¹³³Cs chemical shift and the quadrupolar coupling constant can provide direct confirmation of the cation's coordination environment. osti.govjournals.co.za Studies on various inorganic caesium salts have shown that the isotropic chemical shift correlates with the coordination number and the nature of the surrounding anions. cdnsciencepub.comosti.gov

¹⁹F Solid-State NMR: Fluorine-19 is a spin I = 1/2 nucleus, which typically yields sharp NMR signals. In the solid state, ¹⁹F MAS (Magic Angle Spinning) NMR can be used to probe the structure and dynamics of the SbF₆⁻ anion. The spectrum can confirm the presence of a single chemical environment for the fluorine atoms in a symmetric octahedron or reveal multiple sites if the symmetry is lower. Moreover, variable-temperature ¹⁹F ssNMR studies can provide insight into the dynamic processes of the anion, such as reorientation within the crystal lattice. For example, analogous studies on caesium hexafluorophosphate (B91526) (CsPF₆) have shown that the PF₆⁻ anions are reorienting rapidly even at low temperatures, which influences the NMR lineshape. researchgate.net A similar dynamic behavior would be expected for the SbF₆⁻ ion in the CsSbF₆ lattice.

Other Advanced Characterization Techniques

While spectroscopic techniques provide detailed information about local environments and vibrational characteristics, they are most powerful when combined with definitive structural data. For a crystalline solid like this compound, single-crystal X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms.

XRD analysis has established that CsSbF₆ possesses a trigonal crystal structure with space group R-3 at room temperature. osti.govjournals.co.zaacs.org This technique determines the exact bond lengths, bond angles, and the symmetry of the crystallographic unit cell. This foundational structural model is indispensable for the accurate interpretation of the IR, Raman, and solid-state NMR spectra. For instance, the known symmetry from XRD allows for the correct application of group theory selection rules to assign vibrational modes and provides the framework for understanding the electric field gradients experienced by the ¹³³Cs nucleus in ssNMR.

Reactivity and Chemical Behavior of Caesium Hexafluoroantimonate

Role as a Non-Coordinating Anion in Chemical Transformations

The hexafluoroantimonate anion (SbF₆⁻) is a cornerstone of weakly coordinating anion chemistry. Anions are classified as non-coordinating or, more accurately, weakly coordinating, when they exhibit minimal interaction with cationic centers. This characteristic is pivotal in the study and utilization of highly reactive electrophilic cations. The SbF₆⁻ anion's large ionic radius and the delocalization of its negative charge across six electronegative fluorine atoms render it a very weak nucleophile and base.

In chemical transformations, caesium hexafluoroantimonate serves as a source of this non-coordinating anion, which facilitates a variety of reactions by stabilizing cationic intermediates without forming strong covalent bonds with them. This allows the cationic species to express its intrinsic reactivity. For instance, in cationic polymerization, such as that of epoxides, initiators paired with hexafluoroantimonate can generate a highly reactive carbocationic center that propagates the polymerization chain. The SbF₆⁻ anion stabilizes the growing polymer cation, preventing premature termination. acs.orgacs.org

Furthermore, the non-coordinating nature of SbF₆⁻ is essential in the synthesis and stabilization of exotic cations and in catalysis. lookchem.com Complexes derived from non-coordinating anions are employed to catalyze reactions such as hydrogenation, oligomerization, and hydrosilylation. The anion's inertness ensures that it does not occupy coordination sites on a metal catalyst, leaving them available for substrate binding and activation.

Mechanisms of Reactivity with Various Solvents and Reagents

The reactivity of this compound is highly dependent on the nature of the solvent and the reagents involved. While generally stable, its interactions are governed by the properties of the SbF₆⁻ anion.

Solvents: The choice of solvent is critical when working with this compound. In polar, aprotic solvents like acetonitrile (B52724) or dichloromethane, the salt typically dissociates to provide solvated Cs⁺ cations and SbF₆⁻ anions. The solvation of the anion in such solvents is complex, involving weak hydrogen bonds between the solvent's C-H groups and the fluorine atoms of the anion. nih.gov These interactions, while weak, can influence the reactivity and the effective "freeness" of the anion in solution. nih.gov

In protic solvents, such as water or alcohols, the reactivity is more pronounced. The hexafluoroantimonate anion can undergo hydrolysis, although it is generally more resistant to it than other halometallate anions like tetrafluoroborate (B81430) (BF₄⁻). The reaction with water is generally slow but can be accelerated by heat or acidic/basic conditions, leading to the formation of various antimony(V) oxyfluoride species. The compound's general reactivity with water, organic solvents, and acids necessitates careful handling in controlled laboratory environments. lookchem.com

Reagents: this compound's reactivity with various reagents is primarily centered on the Lewis acidic character of the antimony center in the SbF₆⁻ anion, although this acidity is significantly tempered by the fluorine atoms. Strong Lewis bases can displace a fluoride (B91410) ion, but this is generally unfavorable. More commonly, the salt is used as a metathesis reagent, exchanging its hexafluoroantimonate anion for another anion in a different salt.

Its use as a catalyst, particularly in combination with other reagents to form a catalytic system, highlights its designed reactivity. For example, sulfonium (B1226848) salts containing the hexafluoroantimonate anion are used as thermal initiators in polymerization. rsc.org The thermal decomposition of the sulfonium cation generates a Brønsted acid (HSbF₆), which then initiates the reaction. The reactivity is tuned by the structure of the cation, which dictates the decomposition temperature. rsc.org

Participation in Nucleophilic Substitution Reactions

While this compound itself is not a primary reagent in most nucleophilic substitution reactions, the principle of using a salt with a non-coordinating anion is a key strategy in certain substitution mechanisms. In reactions that proceed through a carbocationic intermediate (Sₙ1-type mechanism), the presence of a non-coordinating anion like SbF₆⁻ can be advantageous.

The mechanism involves the departure of a leaving group from the substrate to form a carbocation. This intermediate is highly electrophilic and susceptible to attack by nucleophiles. The role of the non-coordinating anion is to stabilize this fleeting carbocation without competing with the incoming nucleophile. By not forming a strong ion pair with the carbocation, the SbF₆⁻ anion allows the nucleophile to attack the carbocationic center efficiently, leading to the substitution product.

Although direct examples citing CsSbF₆ in this specific context are not prevalent in literature, the behavior of analogous salts like caesium hexafluorophosphate (B91526) (CsPF₆) supports this role. CsPF₆, due to its non-coordinating PF₆⁻ anion, can facilitate nucleophilic substitutions without forming stable complexes that might hinder the reaction. This principle is directly transferable to the even less coordinating SbF₆⁻ anion. The use of such salts is particularly relevant when a "naked" or highly reactive cation is desired to enhance the rate of a substitution reaction.

Thermal Decomposition Mechanisms and Pathways for Product Formation

The thermal stability of this compound is a critical parameter for its application, particularly in high-temperature processes. Like other alkali metal hexafluorometallates, its decomposition pathway involves the breaking of the antimony-fluorine bonds.

The generally accepted mechanism for the thermal decomposition of alkali metal hexafluoroantimonates is a dissociation into the corresponding alkali metal fluoride and antimony pentafluoride gas.

Decomposition Reaction: CsSbF₆(s) → CsF(s) + SbF₅(g)

This process is analogous to the decomposition of alkali metal hexafluorophosphates (MPF₆), which break down into the metal fluoride (MF) and phosphorus pentafluoride (PF₅). The temperature at which this decomposition occurs is influenced by the nature of the cation. For hexafluoroantimonate salts, thermal stability is often dependent on the cation's ability to stabilize the crystal lattice. Studies on various sulfonium and pyrazinium hexafluoroantimonate salts show that decomposition temperatures can be tuned by altering the organic cation, with onset temperatures for thermal initiation ranging from 62 °C to over 170 °C. acs.orgrsc.org

The table below presents thermal stability data for related hexafluorometallate salts, illustrating the typical temperature ranges for decomposition. The exact decomposition temperature for CsSbF₆ is not widely reported but is expected to be relatively high due to the stability of the caesium fluoride lattice. For comparison, potassium hexafluorophosphate (KPF₆) has a melting point of 575 °C and undergoes decomposition at higher temperatures. wikipedia.org

Interactive Data Table: Thermal Properties of Related Hexafluorometallate Salts

| Compound | Anion | Cation | Decomposition/Initiation Onset Temperature (°C) | Notes |

| N-Benzylpyrazinium Hexafluoroantimonate | SbF₆⁻ | N-Benzylpyrazinium⁺ | > 170 | Acts as a thermal initiator for curing reactions. acs.orgacs.org |

| Phenyl-dialkyl Sulfonium Hexafluoroantimonate | SbF₆⁻ | Phenyl-dialkyl Sulfonium⁺ | 62 - 164 | Onset temperature is dependent on the specific alkyl groups on the sulfonium cation. rsc.org |

| Tetraethylammonium Hexafluorophosphate | PF₆⁻ | Tetraethylammonium⁺ | Stable up to 330 | Decomposes in two steps upon further heating. researchgate.net |

| Potassium Hexafluorophosphate | PF₆⁻ | Potassium⁺ | ~600 | The salt melts at 575 °C before significant decomposition. wikipedia.org |

Theoretical and Computational Investigations of Caesium Hexafluoroantimonate

Electronic Structure Calculations

Electronic structure calculations, grounded in quantum mechanics, are employed to map the energy and distribution of electrons within a material. iitg.ac.in These calculations are crucial for predicting a wide range of material properties, including bonding characteristics, conductivity, and optical responses.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective in describing the relationship between electron density and the energy of a system, providing a framework to analyze chemical bonding. nih.govtu-braunschweig.de In CsSbF₆, DFT can be used to elucidate the nature of the ionic bond between the caesium cation (Cs⁺) and the hexafluoroantimonate anion (SbF₆⁻). The calculations can quantify the degree of charge transfer from the caesium atom to the highly electronegative SbF₆⁻ group, confirming the compound's ionic character.

Ab-initio, or "first-principles," methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock and post-Hartree-Fock techniques, aim for high accuracy in describing the electronic wave function and energy of a system. wikipedia.orgmpg.de For CsSbF₆, ab-initio calculations provide a high-level characterization of its molecular and electronic structure. iitg.ac.in

These computationally intensive methods can be used to precisely determine properties like equilibrium geometries, bond lengths, and vibrational frequencies. scirp.org For instance, ab-initio calculations have been used to characterize the structure of the SbF₆⁻ anion and related species, confirming its octahedral geometry. lookchem.com While computationally demanding, these methods are invaluable for benchmarking results from less computationally expensive methods like DFT and for providing a fundamental understanding of the electronic interactions within the compound. iitg.ac.inwikipedia.org

The energy band gap is a critical parameter that defines the electronic and optical properties of a solid, determining whether it is a metal, semiconductor, or insulator. nist.gov Computational methods like DFT are used to calculate the band structure, which shows the allowed energy levels for electrons in the crystal. aps.org The band gap is the energy difference between the top of the valence band (occupied states) and the bottom of the conduction band (unoccupied states). nist.gov

For CsSbF₆, an ionic compound, a large band gap is expected, characteristic of an insulator. Theoretical calculations can predict the precise value of this gap. researchgate.net Furthermore, analysis of the electronic states reveals the character of the valence and conduction bands. unican.es For CsSbF₆, the valence band is typically dominated by the p-orbitals of the fluorine atoms, while the conduction band may have contributions from the antimony and caesium orbitals. Understanding these states is crucial for predicting how the material will interact with light and how it will conduct electricity under different conditions. nist.govresearchgate.net

Table 1: Comparison of Theoretical and Experimental Band Gap Data This table presents a hypothetical comparison of band gap values for Caesium Hexafluoroantimonate obtained from different computational methods versus experimental data. The values are for illustrative purposes to show how such data would be presented.

| Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

|---|---|---|

| DFT (GGA-PBE) | 5.8 | 7.2 |

| Hybrid Functional (HSE06) | 7.1 |

Partial Density of States (PDOS) analysis is a powerful tool used to break down the total electronic density of states (DOS) into contributions from individual atoms and their specific orbitals (s, p, d, f). mit.eduucl.ac.uk This provides a detailed picture of which atoms and orbitals are involved in forming the valence and conduction bands. unican.essimuneatomistics.com

In the case of CsSbF₆, a PDOS analysis would likely reveal that the states near the top of the valence band are almost exclusively composed of fluorine 2p orbitals, indicating their primary role in bonding and low-energy electronic excitations. The antimony (Sb) 5s and 5p orbitals would contribute to lower energy levels within the valence band and also to the conduction band. The caesium (Cs) states are expected to be at higher energies in the conduction band, confirming its role as a charge-donating cation. This detailed atomic-level insight is fundamental for understanding the compound's chemical reactivity and physical properties. mit.edu

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials at the atomic scale. nih.gov These simulations are valuable for understanding processes such as phase transitions, diffusion, and the structural response to changes in temperature and pressure. researchgate.netarxiv.org

For this compound, MD simulations can be employed to investigate the vibrational dynamics of the SbF₆⁻ octahedra and the movement of the Cs⁺ ions within the crystal lattice at finite temperatures. researchgate.net This can reveal information about the compound's thermal stability and how its structure fluctuates under operational conditions. Furthermore, MD can be used to simulate the behavior of CsSbF₆ at interfaces, for example, with a solvent or another material, providing insights into dissolution or interfacial reactions, which are crucial for its application in areas like catalysis. frontiersin.org

Quantum Chemical Analysis of Cation-Anion Interactions and Stability

Quantum chemical calculations offer a precise way to investigate the forces and energies governing the interaction between the caesium cation (Cs⁺) and the hexafluoroantimonate anion (SbF₆⁻). rsc.orgmongoliajol.info These methods can compute the interaction energy, which is a direct measure of the strength of the ionic bond holding the compound together. researchgate.net

By analyzing the electron distribution, charge transfer, and the nature of the molecular orbitals formed between the cation and anion, a deeper understanding of the compound's stability can be achieved. researchgate.net For instance, calculations can quantify the electrostatic attraction, which is the dominant force in this ionic compound, as well as smaller but significant contributions from polarization and dispersion forces. springer.com Theoretical studies on related systems have shown that the stability of such complexes is a key factor in their formation and reactivity. researchgate.net This analysis is essential for rationalizing the thermodynamic properties of CsSbF₆ and predicting its behavior in chemical reactions.

Applications and Research Utility of Caesium Hexafluoroantimonate in Advanced Chemical Science

Catalytic Applications in Organic Synthesis

Caesium hexafluoroantimonate is recognized for its capacity to facilitate a variety of chemical reactions, thereby improving the efficiency and selectivity of synthetic processes. lookchem.com

Promotion of Various Organic Reactions

As a catalyst, this compound plays a crucial role in promoting several types of organic reactions. lookchem.com Its application is particularly notable in reactions where the formation of carbon-carbon and carbon-heteroatom bonds is essential. For instance, salts containing caesium have been shown to be effective in palladium-catalyzed coupling reactions, which are fundamental in the creation of pharmaceuticals and complex materials. ketonepharma.com The presence of the caesium cation can significantly influence reaction rates and yields, a phenomenon often referred to as the "caesium effect". compunetics.neteurekalert.org

Strategies for Enhancing Reaction Efficiency and Selectivity

The use of caesium-based promoters is a key strategy for enhancing both the efficiency and selectivity of organic reactions. lookchem.com The choice of a caesium salt can lead to milder reaction conditions and improved selectivity compared to other alkali metal counterparts. whiterose.ac.uk This enhanced performance is often attributed to the high solubility of the caesium cation in organic solvents, which in turn increases the reactivity of the associated anion. whiterose.ac.ukwhiterose.ac.uk Furthermore, the large size and polarizability of the caesium ion are thought to play a role in stabilizing transition states, thereby lowering the activation energy of the reaction. whiterose.ac.uk

For example, in certain palladium-catalyzed reactions, the simple substitution of a potassium-based salt with a caesium equivalent can result in a dramatic increase in product yield. compunetics.net Research has shown that in the Buchwald-Hartwig amination, using caesium carbonate can lead to a four-fold greater yield compared to potassium carbonate, and caesium phosphate (B84403) can result in a six-fold increase over potassium phosphate under similar conditions. compunetics.net

Table 1: Effect of Caesium Salts on Reaction Yield in Buchwald-Hartwig Amination This table illustrates the significant impact of caesium bases on the product yield in a specific palladium-catalyzed coupling reaction compared to their potassium counterparts.

| Base | Solvent | Product Yield |

|---|---|---|

| Caesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | ~4x higher than K₂CO₃ |

| Caesium Phosphate (Cs₃PO₄) | Dimethylformamide (DMF) | ~6x higher than K₃PO₄ |

Data sourced from a study on the Buchwald-Hartwig amination of 4-iodoanisole (B42571) and 4-methylaniline. compunetics.net

Investigation of the "Caesium Effect" in Palladium-Catalyzed Coupling Reactions

The "caesium effect" refers to the often-observed enhancement of reaction rates and yields when caesium bases are used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. compunetics.netwhiterose.ac.ukcore.ac.uk While initially attributed to factors like increased solubility, more recent research suggests a more direct role for the caesium cation. whiterose.ac.uk

Electrochemical Research and Reference Standards

Beyond its catalytic prowess, this compound serves as a valuable tool in the field of electrochemistry.

Utilization as a Standard Reference in Electrochemical Studies

In electrochemical studies, this compound is utilized as a standard reference. lookchem.com This allows for the reliable measurement and comparison of the electrochemical properties of various systems. lookchem.com The stability and well-defined electrochemical behavior of the hexafluoroantimonate anion (SbF₆⁻) make it a suitable benchmark. The use of reference standards is fundamental in electrochemistry to ensure the accuracy and reproducibility of experimental data. monash.edu

Exploration in Electrolyte Formulations for Energy Storage Devices

The unique properties of caesium salts, including this compound, have led to their exploration in electrolyte formulations for energy storage devices like lithium-ion batteries. google.com Electrolytes are critical components of batteries, facilitating the movement of ions between the anode and cathode. google.com

Research into advanced electrolyte formulations aims to improve battery performance, particularly in terms of stability at high temperatures and power output at low temperatures. google.com Additives to electrolytes can help in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for the long-term cycling stability of the battery. google.comrsc.org While specific data on the performance of this compound in this context is still emerging, the broader class of caesium salts is being investigated for their potential to modify and improve the properties of these vital battery components.

Studies on Ionic Conductivity and Charge Transport Mechanisms

The movement of ions and the mechanisms of charge transport are fundamental properties of ionic compounds, dictating their potential use in applications such as solid-state electrolytes for batteries. Charge-transport materials are essentially semiconductors wherein charge migration occurs under the influence of an electric field. google.com This process can involve the movement of positive charges (holes) or negative charges (electrons). google.com

In materials like this compound, ionic conductivity is facilitated by the mobility of its constituent ions, Cs⁺ and SbF₆⁻. While specific quantitative data on the ionic conductivity of CsSbF₆ is not extensively detailed in readily available literature, related compounds and general principles provide insight. For instance, materials with high ionic conductivity are crucial for developing next-generation batteries. escholarship.org The conductivity of electrolytes is influenced by factors such as ion-ion and ion-solvent interactions, which lead to correlated movements on a microscopic scale. rsc.org In concentrated electrolytes, these interactions are strong and complex. rsc.org

Charge transport can occur through different mechanisms, including band-type conduction and hopping-type transport. nih.gov The mechanism is often dictated by the material's structure and the interactions between ions and charges. nih.gov For example, in some microporous materials, the movement of ions and electrons is coupled, a phenomenon that can be influenced by the presence of solvents which screen strong ion-charge interactions. nih.gov The hexafluoroantimonate anion is utilized in various charge-transport materials, such as in diaryliodonium hexafluoroantimonate, which acts as a cationic photoinitiator in the fabrication of such materials. google.com

Role in Advanced Materials Science

This compound and its constituent ions play a significant role in the development of advanced materials, particularly in the fields of perovskites and fluorine chemistry.

Perovskite solar cells are a promising photovoltaic technology, and the incorporation of caesium has been a key strategy for improving their stability and performance. uci.edu The addition of caesium cations (Cs⁺) to hybrid organic-inorganic perovskites, such as those based on formamidinium (FA) and methylammonium (B1206745) (MA), has proven to be an effective method for enhancing the structural and thermal stability of the perovskite crystal lattice. rsc.org

The smaller ionic radius of caesium (181 pm) compared to organic cations like MA⁺ (270 pm) and FA⁺ (279 pm) allows it to be incorporated into the perovskite structure, leading to more stable and robust materials. researchgate.net This compositional engineering helps to prevent undesirable phase transitions and improves the material's tolerance to environmental factors like moisture and heat. uci.eduresearchgate.net Research has shown that even a small amount of caesium can significantly enhance the performance and longevity of perovskite solar cells. rsc.org For instance, incorporating a 5% concentration of Cs⁺ into a mixed-cation perovskite lattice resulted in devices with the highest fill factor and a more stable valence band edge. rsc.org This stabilization is crucial for maintaining high power conversion efficiencies over time. rsc.orgcore.ac.uk

Table 1: Impact of Caesium Doping on Perovskite Solar Cell (PSC) Performance An interactive data table representing typical improvements observed in perovskite solar cells upon caesium incorporation, based on aggregated findings. Actual values may vary based on specific experimental conditions.

| Parameter | Untreated PSC | Caesium-Treated PSC | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | ~18-21% | ~20-24% | Significant Boost |

| Open-Circuit Voltage (Voc) | Lower | Higher | Enhanced |

| Fill Factor (FF) | Lower | Higher | Improved |

| Long-Term Stability | Prone to degradation | Remarkably Stable | Increased Longevity |

This compound is utilized in the chemical industry for the production of other chemical compounds, contributing to the development of a diverse range of materials. lookchem.com While specific, high-yield synthetic routes employing CsSbF₆ as a primary fluorinating agent are not extensively documented in comparison to reagents like Selectfluor, its role is implicit in its chemical nature. beilstein-journals.orgnih.gov The compound serves as a source of the hexafluoroantimonate anion (SbF₆⁻), a stable and non-coordinating anion. lookchem.com

In a broader context, caesium salts, particularly caesium fluoride (B91410) (CsF), are important in organofluorine chemistry. wikipedia.org CsF is a more reactive source of the fluoride anion than potassium fluoride or sodium fluoride and is used to convert aryl chlorides to aryl fluorides. wikipedia.org The synthesis of fluorinated organic compounds is of great interest due to the unique properties that fluorine atoms impart to molecules, such as enhanced stability and altered electronic properties. nih.govrsc.org this compound's utility in organic synthesis is also noted through its application as a catalyst, where it can enhance the efficiency and selectivity of various chemical reactions. lookchem.com

Applications in Analytical Chemistry Methodologies

In the field of analytical chemistry, precision and accuracy are paramount. Certain compounds serve as essential reagents or standards to ensure reliable results.

This compound functions as a reagent in analytical chemistry, aiding in the identification, measurement, and analysis of various chemical substances. lookchem.com Its application in this area helps to ensure accurate and precise outcomes in laboratory research and quality control processes. lookchem.com Furthermore, in electrochemical studies, this compound serves as a standard reference. lookchem.com This provides a dependable benchmark for measuring and comparing the properties of other electrochemical systems. lookchem.com

Supramolecular Chemistry and Selective Cation Recognition

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. thieme-connect.de A key area within this field is molecular recognition, where a host molecule is designed to selectively bind a specific guest molecule or ion. thieme-connect.de

The caesium cation (Cs⁺) is a target for selective recognition due to its role in various applications and its presence in radioactive waste. nih.gov Bowl-shaped molecules, such as sumanene (B50392) derivatives, have been investigated as receptors for the selective recognition of caesium cations. rsc.orgnih.gov The mechanism often involves cation-π interactions between the electron-rich cavity of the host and the caesium cation. nih.gov In many of these studies, the caesium cation is introduced as a salt, such as caesium hexafluorophosphate (B91526) (CsPF₆), which has an anion similar to hexafluoroantimonate. rsc.orgresearchgate.net

Conversely, the hexafluoroantimonate anion (SbF₆⁻) itself can be a guest in supramolecular complexes. Quantum chemical studies have shown that the SbF₆⁻ anion can be encapsulated within the cavity of a dodecabenzylbambus wikipedia.orguril ligand. researchgate.net The binding is achieved through multiple hydrogen bonds between the fluorine atoms of the anion and hydrogen atoms on the host molecule. researchgate.net This demonstrates that both the cationic and anionic components of this compound can participate in specific and selective supramolecular interactions. The study of anion-π interactions, where an anion interacts with an electron-deficient aromatic system, is also a growing area of supramolecular chemistry. acs.orgcore.ac.uk

Investigation of Selective Recognition of Caesium Cations

The selective recognition of caesium cations (Cs⁺) is a significant area of research, driven by the need to detect and sequester this ion, particularly in the context of nuclear waste remediation. In many studies focusing on the recognition of the caesium cation, caesium salts with large, weakly coordinating anions like hexafluoroantimonate or the closely related hexafluorophosphate are utilized. These anions are chosen because they minimize interference with the interaction between the cation and the host molecule.

Recent research has explored the use of bowl-shaped, nitrogen-doped polycyclic aromatic hydrocarbons (PAHs), such as sumanene derivatives, as molecular receptors for the selective recognition of metal cations, with a special focus on caesium. researchgate.net These studies employ techniques like potentiometric and spectrofluorimetric assays to determine the selectivity and sensitivity of these receptors towards Cs⁺. researchgate.net For instance, monoferrocenylsumanene derivatives have been synthesized and incorporated into electrochemical sensors for the quick, selective, and effective recognition of caesium cations in solution. acs.orgnih.gov The mechanism of detection is based on the selective cation-π electron interaction between the Cs⁺ ion and the concave cavity of the sumanene molecule. acs.orgnih.gov

Spectroscopic fluorescence titration using caesium hexafluorophosphate has revealed that the formation of "sandwich" complexes, where the cation is enclosed between two receptor molecules, is a highly favorable arrangement for caesium binding with certain sumanene receptors. rsc.orgresearchgate.net The design of these molecular receptors can be fine-tuned by altering the substituents on the sumanene skeleton to enhance their solubility and sensing performance in devices like Cs⁺-selective potentiometric sensors. rsc.orgresearchgate.net

Table 1: Research Findings on Selective Recognition of Caesium Cations

| Receptor Type | Method of Detection | Key Finding | Limit of Detection (LOD) |

|---|---|---|---|

| N-doped Polycyclic Aromatic Hydrocarbons (PAHs) | Potentiometric and Spectrofluorimetric Assays | Demonstrated ability to act as molecular receptors for metal cations, including Cs⁺. researchgate.net | ~10⁻⁵ M (Potentiometric) |

| Monoferrocenylsumanenes | Electrochemical Sensors (Cyclic Voltammetry) | Highly selective recognition of Cs⁺ through cation-π interactions within the sumanene cavity. acs.orgnih.gov | 6.0 - 9.0 nM nih.gov |

| Triaryl-substituted Sumanene Derivatives | Spectroscopic Fluorescence Titration | Formation of energetically favorable "sandwich" complexes with Cs⁺. rsc.orgresearchgate.net | Not specified |

Design and Study of Host-Guest Interactions for Cs⁺ Complexation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The study of these interactions is crucial for designing systems capable of selectively binding specific ions like Cs⁺. The design of host molecules for caesium complexation often leverages principles of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and electronic character to the caesium cation. wikipedia.org

A variety of host molecules have been designed and studied for their ability to form complexes with Cs⁺. These include macrocyclic and macrotricyclic ligands. For example, certain cryptands and related macrotricyclic molecules show a strong interaction with the caesium cation. uno.edu Calix wikipedia.orgarene-crown-6 ethers in a specific (1,3-alternate) conformation have demonstrated exceptionally high selectivity for caesium ions. researchgate.net The strong complexation is attributed to a combination of factors: the appropriate size of the crown ether ring, the conformation of the calixarene, and significant cation/π-electron interactions, which have been confirmed by X-ray crystallography. researchgate.net

The interaction forces in these host-guest systems are primarily non-covalent, including ion-dipole, van der Waals forces, and cation-π interactions. wikipedia.orgmdpi.com The latter is particularly important for the complexation of caesium by aromatic hosts like sumanenes and calixarenes, where the electron-rich cavity of the host interacts favorably with the positive charge of the cation. acs.orgresearchgate.net Researchers also investigate complex "Russian Doll" assemblies, where a smaller host-guest complex (e.g., a cryptophane containing a caesium ion) is itself encapsulated within a larger self-assembled cage, allowing for the study of complexation thermodynamics and kinetics in a hierarchical system. nitschkegroup-cambridge.com

Table 2: Data on Host-Guest Interactions for Cs⁺ Complexation

| Host Molecule | Guest Ion | Key Interaction Type | Observed Stability/Selectivity |

|---|---|---|---|

| Calix wikipedia.orgarene-bis-crown-6 | Cs⁺ | Cation/π-electron interactions, Size complementarity | High selectivity for Cs⁺ over other alkali metals like Na⁺. researchgate.net |

| meso-Octamethylcalix wikipedia.orgpyrrole | Cs⁺ | Cation-dipole, Cation-π | Weak binding with an equilibrium constant (K) of 370 ± 18 mol⁻¹ L⁻¹. researchgate.net |

| Macrotricyclic Ligand 29 | Cs⁺ | Encapsulation | Shows a stronger interaction with Cs⁺ compared to bicyclic analogues (log K = 3.50). uno.edu |

| Cryptophane-111 (within a tetrahedral capsule) | Cs⁺ | Encapsulation (Host within a Host) | Altered kinetics and thermodynamics of Cs⁺ binding compared to the free cryptophane host. nitschkegroup-cambridge.com |

Q & A

Q. How should researchers document CsSbF₆-related hazards in compliance with ISO 17025?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.